p-O-t-Boc-benzyl Alcohol

Descripción general

Descripción

Synthesis Analysis

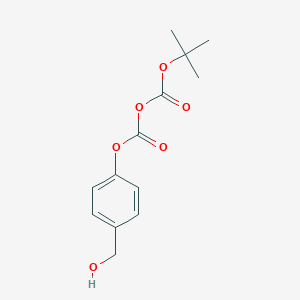

The synthesis of p-O-t-Boc-benzyl Alcohol involves the conversion of benzyl alcohols to Boc-protected aniline . The proportions of TCCA, NaN3, and tBuOH were found to be important in increasing the yield of the product . Moreover, the selective synthesis of benzylic alcohols can be achieved by employing bis (methanesulfonyl) peroxide as an oxidant .Molecular Structure Analysis

The molecular structure of p-O-t-Boc-benzyl Alcohol is complex, with a total of 35 bonds, including 19 non-H bonds, 8 multiple bonds, 7 rotatable bonds, 2 double bonds, and 6 aromatic bonds . It also includes 1 six-membered ring, 2 carbonate (-thio) derivatives, 1 hydroxyl group, 1 primary alcohol, and 1 anhydride .Chemical Reactions Analysis

The chemical reactions involving p-O-t-Boc-benzyl Alcohol are complex and involve several steps. For instance, the oxidation of benzyl alcohols is initiated by the redox-mediated electrocatalytic reduction of peroxydisulfate to generate the highly oxidizing sulfate radical anion . This approach provides a selective synthetic route for the oxidation of alcohols carried out under mild conditions to aldehydes, ketones, and carboxylic acids with up to 99% conversion yields .Physical And Chemical Properties Analysis

P-O-t-Boc-benzyl Alcohol has several physical and chemical properties. It contains a total of 35 bonds, including 19 non-H bonds, 8 multiple bonds, 7 rotatable bonds, 2 double bonds, and 6 aromatic bonds . It also includes 1 six-membered ring, 2 carbonate (-thio) derivatives, 1 hydroxyl group, 1 primary alcohol, and 1 anhydride .Aplicaciones Científicas De Investigación

Photocatalytic Hydrogen Production

p-O-t-Boc-benzyl Alcohol: can be used in photocatalytic processes to produce hydrogen, a clean fuel. Researchers have demonstrated that photocatalysts can selectively oxidize benzyl alcohol to benzaldehyde while simultaneously producing hydrogen . This process is particularly valuable as it uses solar light as the sole energy input, highlighting its potential for sustainable energy production.

Selective Oxidation Reactions

The compound is instrumental in selective oxidation reactions at room temperature. For instance, Pt/BiOCl nanocomposites have been utilized for the selective oxidation of benzyl alcohol to benzaldehyde under base-free aqueous conditions . This application is significant for the synthesis of fine chemicals and showcases the versatility of p-O-t-Boc-benzyl Alcohol in catalysis.

Synthesis of High-Value Chemicals

The selective oxidation capability of p-O-t-Boc-benzyl Alcohol is not limited to hydrogen production. It can also be applied to synthesize high-value chemicals, such as benzaldehyde, from benzyl alcohol using photocatalytic methods . This process is advantageous for producing chemicals in a more environmentally friendly manner.

Activation of α-C–H Bonds

The activation of α-C–H bonds in benzyl alcohol is another critical application. This reaction is facilitated by the presence of certain nanocomposites, which can lead to high conversion rates and selectivity towards the desired products . Such reactions are essential in organic synthesis and pharmaceutical applications.

Photodecomposition of Pollutants

p-O-t-Boc-benzyl Alcohol-based materials can be employed in the photodecomposition of organic pollutants. This application is particularly relevant for water purification and environmental remediation efforts, where the goal is to break down harmful substances into less toxic forms .

Material Synthesis and Design

The compound plays a role in the synthesis and design of new materials with specific properties. For example, it can be used to create nanocomposites with unique optical and electrical properties, which have promising industrial applications .

Mecanismo De Acción

Target of Action

It’s worth noting that the compound is a specialty product used in proteomics research .

Mode of Action

It’s known that the compound contains a tert-butyloxycarbonyl (boc) group . The Boc group is a protecting group used in organic synthesis, particularly for amines . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This suggests that p-O-t-Boc-benzyl Alcohol may interact with its targets through the Boc group, possibly protecting amines during biochemical reactions.

Biochemical Pathways

For instance, primary amines can accommodate two such groups, and products containing one or two Boc-groups resulting from dual protection of amines and amides have various applications .

Pharmacokinetics

It’s known that the compound is solid at room temperature, soluble in acetone, chloroform, and ethyl acetate, and should be stored at 4°c . Its molecular weight is 268.26 .

Result of Action

It’s known that benzyl alcohol, a related compound, inhibits lice from closing their respiratory spiracles, causing the lice to asphyxiate

Action Environment

It’s known that the compound is stable under normal temperatures and pressures . Additionally, it’s soluble in acetone, chloroform, and ethyl acetate, suggesting that its action may be influenced by the presence of these solvents .

Safety and Hazards

Direcciones Futuras

Future directions for the research and application of p-O-t-Boc-benzyl Alcohol could involve the development of novel catalytic methods for SN-transformations, which has evolved into a flourishing and reviving area of research . Another potential direction could be the development of sustainable pathways to gain access to these compounds from readily available, inexpensive starting materials .

Propiedades

IUPAC Name |

tert-butyl [4-(hydroxymethyl)phenoxy]carbonyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O6/c1-13(2,3)19-12(16)18-11(15)17-10-6-4-9(8-14)5-7-10/h4-7,14H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKZUUZFITNQYGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)OC(=O)OC1=CC=C(C=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00408885 | |

| Record name | p-O-t-Boc-benzyl Alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00408885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

p-O-t-Boc-benzyl Alcohol | |

CAS RN |

887353-38-0 | |

| Record name | C-(1,1-Dimethylethyl) C′-[4-(hydroxymethyl)phenyl] dicarbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887353-38-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-O-t-Boc-benzyl Alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00408885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-dimethoxy-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14961.png)

![2,3-Diphenylpyrazino[2,3-d]pyridazine-5,8-diamine](/img/structure/B14965.png)